molecular formula C11H16N2O2 B071840 Tert-butyl 4-methylpyridin-3-ylcarbamate CAS No. 180253-66-1

Tert-butyl 4-methylpyridin-3-ylcarbamate

Cat. No. B071840
CAS RN: 180253-66-1
M. Wt: 208.26 g/mol
InChI Key: DIHCQPPXAIYZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-methylpyridin-3-ylcarbamate, also known as S 38093, is a compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. In

Scientific Research Applications

Structure Characterization and Synthetic Applications

  • NMR Spectroscopy for Structural Analysis : The structure of related compounds, such as tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, has been characterized using 2D heteronuclear NMR experiments. This highlights the use of NMR spectroscopy in understanding the molecular structure of complex organic compounds, which is crucial for their application in chemical synthesis and drug development (Aouine et al., 2016).

  • Synthesis and Chemical Reactions : Research on tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate demonstrates the synthetic pathways and reactions, such as Diels-Alder reactions, that are used to create and modify carbamate compounds. These synthetic methodologies can be applied to the synthesis of tert-butyl 4-methylpyridin-3-ylcarbamate for its potential applications in medicinal chemistry and material science (Padwa et al., 2003).

Material Science and Catalysis

  • Dye-Sensitized Solar Cells : Amphiphilic ruthenium sensitizers, which include carbamate ligands, have been synthesized for their application in dye-sensitized solar cells (DSSCs). The carbamate functional group plays a role in the photophysical properties of these sensitizers, demonstrating the utility of such compounds in renewable energy technologies (Klein et al., 2004).

  • Process Development for Pharmaceutical Intermediates : The scalable synthesis of related carbamate compounds, such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, demonstrates the relevance of carbamate chemistry in the development of pharmaceutical intermediates. This underscores the importance of efficient synthetic routes for compounds that may serve as key intermediates in drug synthesis (Li et al., 2012).

properties

IUPAC Name

tert-butyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCQPPXAIYZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453860
Record name tert-butyl 4-methylpyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180253-66-1
Record name (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180253-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-methylpyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-tert-butoxycarbonylaminopyridine (13.5 g, 69.5 mmol) in tetrahydrofuran (300 ml) was cooled to -70° C. and treated with tert-butyllithinum (102.2 ml, 1.7M in pentane, 173.7 mmol) at such a rate as to maintain the temperature at below -60° C. The mixture was aged at -60° C. to -70° C. for 3.5 hours and then treated with a solution of methyl iodide (11.2 g, 79.1 mmol) in tetrahydrofuran (50 ml) while keeping the temperature below -60° C. The mixture was stirred at -50° C. to -60° C. for 30 minutes, warmed to -30° C. and quenched with water (300 ml). The mixture was extracted with ethyl acetate (2×300 ml) and the combined organic fractions were washed with saturated brine (200 ml), dried (Na2CO3), filtered and concentrated in vacuo to residue. The crude product was purified by chromatography on silica gel (50% ethyl acetate/50% hexane) and swished in hot hexane to afford the title compound as a pale beige crystalline solid; yield: 7.34 g (51%); mp. 91°-93° C.; Analysis Found: C, 63.44; H, 7.72; N, 13.38. C11H16N2 O2 requires C, 63.44; H, 7.74; N, 13.45%. 1H NMR (CD2 Cl2 /TMS) δ1.50 (9H, s), 2.26 (3H, s), 7.12 (2H, d+br.s, J=5.0 Hz), 8.22 (1H, d, J=5.0 Hz), 8.80 (1H, s).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.